L-Valine, L-asparaginyl-L-seryl-
Description
Contextualization within Oligopeptide Research
L-Valine, L-asparaginyl-L-seryl- is classified as an oligopeptide, specifically a tripeptide, which are short chains of amino acids. fiveable.menih.gov Oligopeptides typically consist of two to twenty amino acids and play critical roles in a vast array of biological processes. fiveable.menih.gov They often act as signaling molecules, hormones, and neurotransmitters, facilitating rapid communication and physiological responses within and between cells. fiveable.meetprotein.com The relatively small size of oligopeptides allows for their quick synthesis and degradation, making them ideal for dynamic regulatory functions. fiveable.me
Historical Perspectives and Emerging Discoveries Related to L-Valine, L-asparaginyl-L-seryl-
The journey into understanding peptides began in the early 20th century with the pioneering work of Emil Fischer, who is considered the father of peptide chemistry. ias.ac.inias.ac.in In 1902, Fischer first introduced the term "peptide". ias.ac.inias.ac.in A landmark achievement in the field was the chemical synthesis of the oligopeptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, a feat that underscored the potential for creating these molecules in the laboratory. ias.ac.increative-peptides.com
While specific historical discoveries related to L-Valine, L-asparaginyl-L-seryl- are not prominent in the annals of science, the broader history of peptide research provides a crucial context. The discovery of numerous biologically active peptides in recent decades has fueled interest in their potential applications. nih.gov Modern research continues to uncover new tripeptide combinations and their functions, with a significant focus on their roles in skin health, immune modulation, and as potential biomarkers for various physiological states. ontosight.aionline.ua Emerging research in areas like tissue engineering and regenerative medicine is also exploring the use of specific tripeptides to promote the synthesis and organization of proteins like collagen. online.uaingredientsnetwork.com
Fundamental Significance of Tripeptide Structures in Biological Systems
Tripeptides, molecules composed of three amino acids joined by peptide bonds, are of fundamental importance in biological systems due to their diverse functions. numberanalytics.combachem.com Their significance stems from their ability to act as highly specific signaling molecules, hormones, and even as intermediates in metabolic pathways. etprotein.comnumberanalytics.com
The biological activity of a tripeptide is intrinsically linked to its amino acid sequence. wikipedia.org For instance, Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a well-studied tripeptide, is a crucial antioxidant, protecting cells from damage. wikipedia.orgtaylorandfrancis.com Other tripeptides, such as Thyrotropin-releasing hormone (TRH), play vital roles in the endocrine system. numberanalytics.comwikipedia.org
Detailed Research Findings
While direct research on L-Valine, L-asparaginyl-L-seryl- is limited, an analysis of its constituent amino acids provides insight into its potential properties and functions.
Physicochemical Properties of Constituent Amino Acids:
| Amino Acid | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Side Chain Property |
| L-Valine | Val, V | C₅H₁₁NO₂ | 117.15 | Nonpolar, Hydrophobic nih.gov |
| L-Asparagine | Asn, N | C₄H₈N₂O₃ | 132.12 | Polar, Neutral byjus.com |
| L-Serine | Ser, S | C₃H₇NO₃ | 105.09 | Polar, Neutral wikipedia.orgnih.gov |
This table presents the properties of the individual amino acids that constitute the tripeptide L-Valine, L-asparaginyl-L-seryl-.
Potential Roles Based on Amino Acid Composition:
L-Valine: As a branched-chain amino acid (BCAA), L-Valine is essential for muscle metabolism and tissue repair. nih.govwikipedia.org Its hydrophobic nature often drives it to the interior of proteins, influencing their three-dimensional structure. In a tripeptide, the presence of valine could contribute to hydrophobic interactions with other molecules.
L-Asparagine: First isolated from asparagus juice, asparagine plays a role in the nervous system and is crucial for the synthesis of many proteins. byjus.comtechnologynetworks.com Its polar side chain, containing an amide group, can form hydrogen bonds, which are vital for the structure and interaction of peptides. byjus.com
L-Serine: With a hydroxyl group in its side chain, L-Serine is a polar amino acid that is often found on the surface of proteins where it can interact with water. wikipedia.orgnih.gov This hydroxyl group makes serine a key component in the active sites of many enzymes and allows for post-translational modifications like phosphorylation, a critical mechanism for regulating protein function. chemicalbook.com
The combination of these three amino acids in the sequence Val-Asn-Ser would result in a tripeptide with a distinct profile. The N-terminal valine provides a hydrophobic character, while the central asparagine and C-terminal serine contribute polar regions capable of hydrogen bonding. This amphipathic nature could allow L-Valine, L-asparaginyl-L-seryl- to interact with a variety of biological targets, potentially participating in processes at the interface of aqueous and non-aqueous environments within the cell.
Structure
2D Structure
3D Structure
Properties
CAS No. |
321874-83-3 |
|---|---|
Molecular Formula |
C12H22N4O6 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1 |
InChI Key |
NCXTYSVDWLAQGZ-ZKWXMUAHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of L Valine, L Asparaginyl L Seryl
Analysis of Peptide Bond Characteristics and Orientations within L-Valine, L-asparaginyl-L-seryl-
The backbone of L-Valine, L-asparaginyl-L-seryl- is formed by two peptide bonds, which are amide linkages connecting the carboxyl group of one amino acid to the amino group of the next. These bonds are of paramount importance as they are not freely rotating. Due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, the peptide bond exhibits significant double-bond character. msu.edukhanacademy.org This results in a planar and rigid structure for the atoms involved (Cα-C'-N-Cα), a key feature that limits the conformational freedom of the peptide chain. msu.edu
| Bond/Angle | Typical Characteristics | Influence on L-Valine, L-asparaginyl-L-seryl- |
| Peptide Bond (C-N) | Partial double bond character, planar, and rigid. msu.edukhanacademy.org | Restricts free rotation, providing a defined backbone structure. |
| Dihedral Angle (Φ) | Rotation around the N-Cα bond. | Influenced by the steric bulk of the valine and asparagine side chains. |
| Dihedral Angle (Ψ) | Rotation around the Cα-C' bond. | Affected by interactions between the side chains and the peptide backbone. |
Stereochemical Contributions of Constituent Amino Acid Side Chains to Tripeptide Conformation
The unique side chains of L-valine, L-asparagine, and L-serine play a critical role in defining the conformational preferences of the tripeptide. The absolute stereochemistry of these L-amino acids dictates a specific spatial arrangement of their side chains relative to the peptide backbone. libretexts.org
L-Valine possesses a bulky, hydrophobic isopropyl side chain. wikipedia.org This nonpolar group tends to be shielded from aqueous environments, influencing the peptide to fold in a manner that buries this residue. The steric bulk of the valine side chain also imposes significant restrictions on the allowable Φ and Ψ angles in its vicinity to avoid steric clashes.
L-Asparagine features a polar, uncharged side chain containing an amide group. wikipedia.org This side chain is capable of forming hydrogen bonds, both intramolecularly with other parts of the peptide and intermolecularly with solvent molecules or other biomolecules. These hydrogen bonding interactions can stabilize specific conformations.
L-Serine contains a hydroxyl group in its side chain, making it polar and capable of forming hydrogen bonds. wikipedia.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the stability of particular folded structures.
The interplay of the hydrophobic nature of the valine side chain and the hydrogen bonding capabilities of the asparagine and serine side chains will be a dominant factor in determining the most stable conformation of L-Valine, L-asparaginyl-L-seryl- in different environments.
Computational Approaches for Predicting L-Valine, L-asparaginyl-L-seryl- Conformational Landscapes
Predicting the three-dimensional structure of peptides from their amino acid sequence is a central challenge in structural biology. Computational methods provide powerful tools to explore the vast conformational landscape of molecules like L-Valine, L-asparaginyl-L-seryl-.
Techniques such as molecular mechanics and molecular dynamics (MD) simulations can be employed to model the behavior of the tripeptide. These methods use force fields to approximate the potential energy of the system as a function of its atomic coordinates. By simulating the movement of atoms over time, MD can explore different conformations and identify low-energy, stable structures.
Density Functional Theory (DFT) is another computational approach that can provide more accurate electronic structure information and is used to calculate the geometries and energies of different conformers. researchgate.net By analyzing the potential energy surface, researchers can identify the most probable conformations and the energy barriers between them. These computational studies can predict key structural features such as intramolecular hydrogen bonds and the preferred dihedral angles for the peptide backbone.
| Computational Method | Application to L-Valine, L-asparaginyl-L-seryl- | Expected Insights |
| Molecular Mechanics (MM) | Energy minimization and conformational searching. | Identification of low-energy conformers and preferred backbone geometries. |
| Molecular Dynamics (MD) | Simulation of the peptide's dynamic behavior in a solvent. | Understanding of conformational flexibility and the influence of water. |
| Density Functional Theory (DFT) | High-accuracy calculation of electronic structure and energies. researchgate.net | Detailed analysis of bond lengths, angles, and the energetics of different conformations. |
Investigations into Post-Translational Modifications and Their Impact on L-Valine, L-asparaginyl-L-seryl- Structure
Post-translational modifications (PTMs) are covalent chemical changes to amino acid side chains that occur after the peptide has been synthesized. wikipedia.org These modifications can significantly alter the structure, stability, and function of a peptide. nih.gov
For L-Valine, L-asparaginyl-L-seryl-, several potential PTMs could occur. The hydroxyl group of the serine residue is a common site for phosphorylation (the addition of a phosphate (B84403) group) or glycosylation (the attachment of a sugar molecule). wikipedia.org Phosphorylation would introduce a negative charge, drastically altering the electrostatic properties of the peptide and potentially inducing a significant conformational change. Glycosylation would add a bulky and polar moiety, which would also have a profound effect on the peptide's structure and interactions.
The amide group of the asparagine side chain can undergo deamidation, converting it to an aspartic acid residue. This introduces a negative charge and can affect the local secondary structure. While the valine side chain is generally less reactive, modifications are still possible under certain enzymatic conditions.
The presence and nature of any PTMs would need to be experimentally determined, and their impact on the structure of L-Valine, L-asparaginyl-L-seryl- would be a crucial area of investigation to fully understand its biological activity.
Advanced Synthesis Methodologies for L Valine, L Asparaginyl L Seryl
Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Valine, L-asparaginyl-L-seryl-
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the initial amino acid to an insoluble polymer support, allowing for the stepwise addition of subsequent amino acids with easy purification of the growing peptide chain. nih.govmasterorganicchemistry.comosti.gov For the synthesis of L-Valine, L-asparaginyl-L-seryl-, SPPS offers a robust framework, though careful optimization is required.
Optimization of Protecting Group Chemistry in SPPS of L-Valine, L-asparaginyl-L-seryl-
The selection of appropriate protecting groups is critical for a successful synthesis, preventing unwanted side reactions at the reactive side chains of the amino acids. biosynth.compeptide.com The most common orthogonal protecting group strategy in modern SPPS is the use of the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile groups for the permanent protection of the side chains. biosynth.comiris-biotech.de
For the L-Valine, L-asparaginyl-L-seryl- sequence, specific considerations for side-chain protection are:
L-Serine: The hydroxyl group is typically protected with an acid-labile group such as tert-butyl (tBu). iris-biotech.de This prevents acylation of the hydroxyl group during coupling steps.
L-Asparagine: The side-chain amide can cause significant problems. A common side reaction is the formation of a succinimide (B58015) ring (aspartimide), which can lead to racemization and the formation of β-peptide linkages. nih.govnih.govacs.org To mitigate this, a trityl (Trt) protecting group is often employed for the side-chain amide of asparagine. thermofisher.com
L-Valine: As a non-reactive aliphatic amino acid, the side chain of L-Valine does not require a protecting group.
Minimal protection strategies, which avoid protecting the hydroxyl groups of serine, are also being explored to improve atom economy and reduce the use of hazardous reagents. cpcscientific.comdrivehq.com
| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale for Side Chain Protection |
| L-Valine | Fmoc | None | The aliphatic side chain is non-reactive. |
| L-Asparagine | Fmoc | Trityl (Trt) | Prevents dehydration and aspartimide formation. thermofisher.com |
| L-Serine | Fmoc | tert-Butyl (tBu) | Prevents acylation of the hydroxyl group. iris-biotech.de |
Evaluation of Coupling Reagents and Reaction Kinetics for Efficient Peptide Bond Formation
The formation of the peptide bond between the activated carboxyl group of one amino acid and the free amino group of another is a pivotal step in SPPS. khanacademy.org The choice of coupling reagent is especially important when dealing with sterically hindered residues like L-Valine or sequences prone to side reactions. uni-kiel.denih.govresearchgate.net
Uronium/aminium and phosphonium (B103445) salt-based reagents are widely used due to their efficiency and ability to suppress racemization. uni-kiel.desigmaaldrich.com For the synthesis of L-Valine, L-asparaginyl-L-seryl-, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective. sigmaaldrich.comacs.org HATU is often preferred for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its corresponding active ester, leading to faster reaction rates. sigmaaldrich.com
The kinetics of the coupling reactions are influenced by the steric hindrance of the amino acids. The coupling of the Fmoc-L-Valine onto the resin-bound L-asparaginyl-L-seryl- peptide can be slower due to the bulky isopropyl side chain of valine. To ensure complete reaction, extended coupling times or double coupling cycles may be necessary.
| Coupling Reagent | Class | Advantages | Considerations for Val-Asn-Ser |
| HATU | Uronium/Aminium | Highly efficient, fast reaction rates, low racemization. sigmaaldrich.com | Excellent for coupling sterically hindered L-Valine. acs.org |
| HBTU | Uronium/Aminium | Good for routine synthesis, cost-effective. sigmaaldrich.com | Generally effective, but may be slower than HATU for the Valine coupling. |
| DIC/HOBt | Carbodiimide/Additive | Economical, widely used. | Can be less efficient for hindered couplings and may require longer reaction times. |
| PyBOP | Phosphonium | Excellent for hindered couplings and suppressing racemization. sigmaaldrich.com | A strong choice for ensuring high-yield coupling of L-Valine. |
Development of Selective Cleavage and Deprotection Techniques
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com In the context of the Fmoc/tBu strategy, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com
The cleavage cocktail often includes "scavengers" to trap the highly reactive cationic species generated from the protecting groups, which could otherwise modify sensitive amino acid residues. sigmaaldrich.com For a peptide containing serine and asparagine, a common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com TIS is an effective scavenger for the t-butyl and trityl cations released from the protected serine and asparagine residues. The reaction is typically carried out for 2-4 hours to ensure complete deprotection. thermofisher.com
Solution-Phase Peptide Synthesis (LPPS) Techniques for L-Valine, L-asparaginyl-L-seryl-
While SPPS is dominant, classical solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments for convergent strategies. masterorganicchemistry.comnih.govspringernature.com
Fragment Condensation and Convergent Synthesis Approaches
In a fragment condensation approach, smaller protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. springernature.comnih.gov For L-Valine, L-asparaginyl-L-seryl-, a convergent strategy could involve the synthesis of a protected dipeptide, such as Fmoc-L-asparaginyl(Trt)-L-seryl(tBu)-OH, which is then coupled to an L-Valine ester. nih.gov
Enzymatic Synthesis Pathways for L-Valine, L-asparaginyl-L-seryl-
Enzymatic peptide synthesis offers a powerful alternative to traditional chemical methods, leveraging the catalytic prowess of enzymes to form peptide bonds. These reactions can be categorized into two main approaches: thermodynamically controlled synthesis and kinetically controlled synthesis. nih.gov Thermodynamically controlled synthesis can be catalyzed by any protease, though it is often slower and may require higher enzyme concentrations. nih.gov In contrast, kinetically controlled synthesis, typically mediated by serine and cysteine proteases, is faster and requires less enzyme, though it is susceptible to secondary hydrolysis of the product. nih.govrhhz.net
A hybrid approach known as chemo-enzymatic peptide synthesis (CEPS) has emerged as a particularly efficient and sustainable method. rsc.orgresearchgate.net This strategy involves the chemical synthesis of smaller peptide fragments, which are then joined together enzymatically. For the synthesis of L-Valine, L-asparaginyl-L-seryl-, a plausible CEPS strategy would involve the enzymatic ligation of an L-Valine derivative with the dipeptide L-asparaginyl-L-seryl-, or the ligation of L-Valyl-L-asparagine with an L-Serine derivative.
The success of enzymatic peptide synthesis hinges on the specificity of the enzyme used. Enzymes such as proteases and ligases are highly selective for the amino acid residues they bind at and around the catalytic site. pnas.orgnih.gov This specificity is critical for ensuring the correct peptide sequence is formed and for minimizing unwanted side reactions.
For the synthesis of L-Valine, L-asparaginyl-L-seryl-, two peptide bonds need to be formed: one between L-Valine and L-Asparagine, and another between L-Asparagine and L-Serine. The choice of enzyme would depend on its specificity for these amino acid pairings.
Formation of the L-Asparaginyl-L-Seryl- bond: Asparaginyl endopeptidases, such as Butelase-1, exhibit high specificity for cleaving peptide bonds C-terminal to an asparagine (or aspartic acid) residue. rhhz.netmdpi.comlabome.com In a synthesis reaction, this specificity can be exploited to ligate a nucleophile (in this case, an L-Serine derivative) to the C-terminus of an activated L-Asparagine. Butelase-1 is known for its remarkable efficiency, with a high catalytic turnover rate. rhhz.net
Formation of the L-Valyl-L-Asparaginyl- bond: The formation of the peptide bond between the non-polar L-Valine and the polar, uncharged L-Asparagine requires an enzyme with broader specificity. Engineered ligases, such as subtiligase variants like omniligase-1, have been developed to accommodate a wide range of amino acid residues at the ligation site. rsc.orglabome.com These enzymes have proven effective in the large-scale synthesis of therapeutic peptides. rsc.org
The efficiency and specificity of enzymes for this purpose can be quantitatively characterized using various methods, including cellular libraries of peptide substrates (CLiPS), which allow for the high-throughput screening of enzyme activity against a vast number of peptide sequences. pnas.org
Table 1: Potential Enzymes for the Synthesis of L-Valine, L-asparaginyl-L-seryl-
| Enzyme Class | Specific Example | Recognition Motif/Specificity | Potential Application in Synthesis |
| Asparaginyl Endopeptidase | Butelase-1 | Recognizes Asx-His-Val (cleaves after Asx) | Formation of the Asn-Ser bond |
| Engineered Subtilisin Variant | Omniligase-1 | Broad substrate specificity | Formation of the Val-Asn bond |
| Cysteine Protease | Papain | Broad specificity, but requires optimization | General peptide bond formation |
| Serine Protease | Trypsiligase | Recognizes YRH tripeptide | Not directly applicable, illustrates engineered specificity |
Biocatalytic System Design for Enhanced L-Valine, L-asparaginyl-L-seryl- Yields
To maximize the yield of the desired tripeptide, the design of the biocatalytic system is crucial. This involves the optimization of several reaction parameters. nih.gov
pH and Temperature: The optimal pH for kinetically controlled synthesis is often slightly alkaline, which favors the deprotonated state of the attacking amine group. nih.gov Temperature also plays a key role; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. gyrosproteintechnologies.com Therefore, the optimal temperature must be determined for each specific enzyme.
Substrate and Enzyme Concentrations: The concentrations of the amino acid derivatives (acyl donor and nucleophile) and the enzyme must be carefully balanced. High substrate concentrations can increase the reaction rate, but may also lead to substrate inhibition or solubility issues.
Use of Co-solvents: The addition of organic co-solvents can shift the reaction equilibrium towards synthesis by reducing the water activity, thereby suppressing the competing hydrolysis reaction. nih.gov
Advanced Techniques: Microwave-assisted synthesis has been shown to accelerate enzymatic peptide coupling, leading to shorter reaction times and potentially higher yields. mdpi.com Furthermore, the use of engineered solubility tags for recombinantly produced peptide fragments can prevent aggregation and increase the concentration of soluble, active starting material. mdpi.com
Table 2: Illustrative Impact of Reaction Parameters on Peptide Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| pH | 7.0 | 65 | 8.5 | 85 |
| Temperature | 25°C | 70 | 40°C | 90 |
| Co-solvent (Acetonitrile) | 0% | 60 | 20% | 80 |
| Enzyme State | Free | 75 | Immobilized | 92 |
Note: The data in this table is illustrative and based on general principles of enzymatic peptide synthesis; it does not represent experimental results for L-Valine, L-asparaginyl-L-seryl-.
Green Chemistry Principles and Sustainable Practices in L-Valine, L-asparaginyl-L-seryl- Synthesis
The synthesis of peptides, particularly on an industrial scale, has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. oxfordglobal.com Adopting green chemistry principles in the synthesis of L-Valine, L-asparaginyl-L-seryl- is essential for developing more sustainable manufacturing processes.
Enzymatic synthesis is inherently a green technology as it typically employs water as a solvent under mild temperature and pH conditions, thus avoiding the use of harsh chemicals and protecting groups often required in traditional solid-phase peptide synthesis (SPPS). oxfordglobal.comfrontiersin.org
A primary focus of greening peptide synthesis is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. tandfonline.comnih.gov Research has identified several "green solvents" that are viable for peptide synthesis. Propylene carbonate, for instance, has been successfully used as a replacement for DMF in both solution- and solid-phase synthesis. rsc.org Other promising green solvents and solvent mixtures include Cyrene™, anisole, and dimethyl carbonate. acs.orgresearchgate.net
Further sustainable practices include:
Atom Economy: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product. CEPS, by using larger fragments, can improve atom economy compared to stepwise SPPS.
Waste Reduction: Optimizing reactions to maximize yield and selectivity minimizes the formation of by-products and reduces the need for extensive purification steps, which are major sources of waste. gyrosproteintechnologies.com
Renewable Feedstocks: While the amino acid building blocks are bio-based, the development of solvents and reagents from renewable resources further enhances the sustainability of the process. researchgate.net
Table 3: Comparison of Conventional and Green Solvents for Peptide Synthesis
| Solvent | Classification | Key Issues | Potential Green Alternatives |
| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic, high boiling point | Propylene Carbonate, Cyrene™, Anisole/Dimethyl Carbonate mixtures |
| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, volatile organic compound | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate |
| N-Methyl-2-pyrrolidone (NMP) | Hazardous | Reprotoxic, skin irritant | N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL) |
Mechanistic Insights into the Biological Activity of L Valine, L Asparaginyl L Seryl
Role in Metabolic Pathway Regulation and Intermediary Metabolism
Influence on Amino Acid Homeostasis and Flux
There is no available research to indicate how L-Valine, L-asparaginyl-L-seryl- influences the balance and flow of amino acids within biological systems. While its constituent amino acids—L-valine, L-asparagine, and L-serine—are integral to numerous metabolic processes, their collective impact as this specific tripeptide is unknown. L-valine, as a branched-chain amino acid (BCAA), is known to play a role in metabolic regulation. nih.gov However, it is unclear if or how the peptide structure modifies this activity.
Participation in Nitrogen Transport and Metabolism
The potential role of L-Valine, L-asparaginyl-L-seryl- in nitrogen transport and metabolism has not been investigated. L-asparagine is a key molecule for nitrogen transport in many organisms. Whether this tripeptide can be efficiently transported and utilized as a nitrogen source remains to be determined through future research.
Modulation of Protein Synthesis and Turnover
Potential Interactions with Ribosomal Components
No studies have explored the interaction of L-Valine, L-asparaginyl-L-seryl- with ribosomal machinery. It is unknown whether this tripeptide can bind to or influence the function of ribosomal components involved in protein synthesis.
Effects on Translation Initiation and Elongation Processes
Direct evidence for the effects of L-Valine, L-asparaginyl-L-seryl- on the initiation and elongation steps of protein translation is absent from the scientific record. While individual amino acids can influence these processes, the effect of this specific tripeptide has not been studied. For instance, L-valine has been shown to affect protein synthesis and turnover under certain conditions in some organisms. nih.gov
Involvement in Cellular Signaling Cascades
Currently, there is no information available to suggest that L-Valine, L-asparaginyl-L-seryl- is involved in any cellular signaling pathways. Research has not yet explored whether this tripeptide can act as a signaling molecule or influence known signaling cascades. While some amino acids and peptides can modulate signaling, for example, L-valine has been shown to disturb certain molecular pathways when supplemented at high levels nih.gov, the specific role of this tripeptide is uncharacterized.
Interplay with Intracellular Signaling Molecules and Pathways
The potential for L-Valine, L-asparaginyl-L-seryl- to interact with intracellular signaling pathways is significant, given the roles of its components. Short peptides can modulate signaling pathways that control a wide array of cellular functions. explorationpub.com
mTOR Pathway: Both L-Valine and L-Asparagine are linked to the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. L-Valine, as a branched-chain amino acid (BCAA), can influence mTORC1 activation. nih.gov L-Asparagine has also been shown to regulate mTORC1 activity through its role as an amino acid exchange factor. sigmaaldrich.com Therefore, the tripeptide could potentially act as a signaling molecule that modulates mTOR activity, influencing protein synthesis and cellular metabolism.
Calcium Signaling: L-Valine has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) by activating voltage-gated calcium channels. nih.gov This suggests that peptides containing L-Valine might influence intracellular calcium levels, a ubiquitous second messenger involved in countless cellular processes, including neurotransmission and muscle contraction.
Receptor Interaction: While specific receptors for this tripeptide have not been identified, it is known that short peptides can act as ligands for various cell surface receptors, including G protein-coupled receptors (GPCRs). The constituent amino acids, L-Valine, L-Asparagine, and L-Threonine (a similar polar amino acid to Serine), have been identified as essential residues in the extracellular loop of muscarinic receptors for the binding of allosteric modulators. medchemexpress.com This highlights the potential for the tripeptide's residues to be involved in receptor binding and conformational changes that trigger downstream signaling cascades.
Influence on Cell Growth and Differentiation Signals
The building blocks of L-Valine, L-asparaginyl-L-seryl- are all deeply involved in processes essential for cell growth and differentiation.
Support for Proliferation: The synthesis of proteins and nucleotides is fundamental for cell growth and proliferation. L-Serine is a major source of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. chemicalbook.comnih.govtechnologynetworks.com L-Asparagine is also crucial for nucleotide synthesis and is in high demand by rapidly proliferating cells, such as cancer cells. sigmaaldrich.comncert.nic.in The presence of these residues suggests the tripeptide could be a nutritional source or a signaling molecule that supports cell proliferation.
Regulation of Cell Growth: Research on human colon carcinoma cells (HT-29) has shown that high concentrations of L-Valine can reduce cellular growth, an effect linked to the inhibition of arginase and an increase in medium osmolality rather than direct toxicity. This suggests that at high levels, the tripeptide or its constituent L-Valine could have regulatory effects on cell proliferation.
Neural Development and Differentiation: All three amino acids play roles in the nervous system. L-Serine is a precursor for the neurotransmitters D-serine and glycine (B1666218), and its metabolism is critical for neural proliferation and differentiation. nih.gov L-Valine can influence the central nervous system by competing for transport across the blood-brain barrier. L-Asparagine is also important for normal brain development and neurotransmitter synthesis. ncert.nic.in This collection of functions suggests the tripeptide could have neuromodulatory roles or be involved in the metabolic support of neural cells.
Synergistic Contributions of Constituent Amino Acids within the L-Valine, L-asparaginyl-L-seryl- Tripeptide
L-Valine's Role in Branched-Chain Amino Acid-Related Metabolic Processes
L-Valine is one of the three essential branched-chain amino acids (BCAAs), playing a pivotal role in metabolism that extends beyond its function as a protein building block.
Energy Metabolism: In tissues like muscle, L-Valine is catabolized to produce intermediates such as succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for ATP generation. This makes it an important energy source, especially during physical activity or metabolic stress. Recent studies also show valine enhances mitochondrial function and helps protect against oxidative stress.
Nitrogen Homeostasis: L-Valine is crucial for maintaining the body's nitrogen balance. nih.gov It participates in transamination reactions, transferring amino groups and helping to transport nitrogen from muscle to the liver for urea (B33335) synthesis, thereby detoxifying ammonia.
Regulation of Glucose and Lipid Metabolism: As a BCAA, L-Valine is implicated in the regulation of both glucose and lipid metabolism. Altered levels of BCAAs, including valine, are associated with metabolic conditions like insulin (B600854) resistance and obesity.
Table 1: Key Metabolic Roles of L-Valine
| Metabolic Process | Function of L-Valine | Key Tissues/Pathways Involved |
|---|---|---|
| Protein Synthesis | Essential building block for proteins. | All tissues, Ribosomes |
| Energy Production | Catabolized to succinyl-CoA, an intermediate of the TCA cycle. | Muscle, Liver |
| Nitrogen Balance | Transports nitrogen for the urea cycle. | Muscle, Liver |
| Glucose Metabolism | Can be converted to glucose (glucogenic). | Liver |
| CNS Activity | Competes for transport across the blood-brain barrier. | Brain |
L-Asparagine's Functional Impact on Nucleotide Synthesis and Cellular Energetics
L-Asparagine is a non-essential amino acid that plays a surprisingly complex role in cellular metabolism, particularly in coordinating anabolic processes. sigmaaldrich.comncert.nic.in
Protein and Nucleotide Synthesis: The most fundamental role of L-Asparagine is as a building block for proteins. ncert.nic.in Beyond this, it has a critical, albeit indirect, role in nucleotide synthesis. L-Asparagine acts as an amino acid exchange factor, promoting the uptake of other amino acids like serine, which is a direct precursor for nucleotide synthesis. sigmaaldrich.com This function helps coordinate protein and nucleotide production. sigmaaldrich.com Depletion of L-asparagine can inhibit RNA and DNA synthesis.
Cellular Energetics and Anaplerosis: L-Asparagine synthesis is an energy-dependent process, requiring ATP and linking nitrogen metabolism to energy metabolism. ncert.nic.in Its precursor, aspartate, is formed from the TCA cycle intermediate oxaloacetate. In situations of glutamine depletion, the synthesis of asparagine becomes critical for cell survival by helping to manage the metabolic stress.
Amino Acid Exchange and mTORC1 Regulation: A novel function identified for L-asparagine is its role as an exchange factor that regulates the intracellular amino acid pool. sigmaaldrich.com By facilitating the import of extracellular amino acids, it influences the activation of the mTORC1 signaling complex, a master regulator of cell growth and anabolism. sigmaaldrich.com
Table 2: Functional Impacts of L-Asparagine
| Cellular Function | Role of L-Asparagine | Key Pathways/Mechanisms |
|---|---|---|
| Macromolecule Synthesis | Substrate for protein synthesis; supports nucleotide synthesis. | Translation; Amino acid transport |
| Cellular Signaling | Activates mTORC1 pathway via amino acid exchange. | mTORC1 Signaling |
| Metabolic Regulation | Critical for adaptation to glutamine depletion and suppressing apoptosis. | Amino Acid Metabolism |
| Nervous System | Involved in brain development and neurotransmitter synthesis. | Neurogenesis |
L-Serine's Contribution to One-Carbon Metabolism and Neurotransmitter Precursor Synthesis
L-Serine is a non-essential amino acid that sits (B43327) at a crucial metabolic crossroads, linking glycolysis to the synthesis of a vast array of essential biomolecules. explorationpub.comnih.gov
One-Carbon Metabolism: L-Serine is the primary donor of one-carbon units to the folate cycle. chemicalbook.comnih.govtechnologynetworks.com This process is initiated when serine is converted to glycine, transferring a carbon unit to tetrahydrofolate. explorationpub.comchemicalbook.com These one-carbon units are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for methylation reactions that regulate gene expression and protein function. chemicalbook.com
Biosynthesis of Amino Acids and Lipids: The metabolic pathway of serine is a source for other amino acids, most notably glycine and cysteine (via the transsulfuration pathway). technologynetworks.com It is also a precursor for the synthesis of complex lipids, such as sphingolipids and phospholipids (B1166683), which are critical components of cell membranes and are particularly abundant in the nervous system. explorationpub.comnih.gov
Neurotransmitter Synthesis: In the central nervous system, L-Serine is a direct precursor to important neurotransmitters. nih.gov It is converted into glycine, an inhibitory neurotransmitter, and also into D-serine, a key co-agonist of NMDA receptors which are fundamental for excitatory neurotransmission, learning, and memory. chemicalbook.comnih.gov
Table 3: Contributions of L-Serine to Cellular Metabolism
| Metabolic Contribution | Function of L-Serine | Key Products/Pathways |
|---|---|---|
| One-Carbon Metabolism | Primary donor of one-carbon units. | Folate Cycle, Nucleotide Synthesis, Methylation |
| Precursor Synthesis | Serves as a building block for other molecules. | Glycine, Cysteine, Sphingolipids, Phospholipids |
| Neurotransmission | Precursor to key neurotransmitters. | D-Serine, Glycine |
| Redox Balance | Contributes to the production of glutathione (B108866) for antioxidant defense. | Transsulfuration Pathway |
Molecular Interaction Profiling of L Valine, L Asparaginyl L Seryl
Allosteric Modulation of Enzymatic Activity by L-Valine, L-asparaginyl-L-seryl-
Allosteric modulation refers to the regulation of an enzyme's activity by a molecule binding to a site other than the enzyme's active site. nih.govnih.gov This binding event induces a conformational change in the enzyme, which in turn alters its catalytic efficiency. nih.gov Allosteric modulators can be positive (enhancing activity) or negative (inhibiting activity). nih.govnih.gov
Identification of Specific Enzyme Targets and Binding Sites
There is no specific information identifying enzyme targets or allosteric binding sites for the tripeptide L-Valine, L-asparaginyl-L-seryl-. However, the constituent amino acids are known to be involved in various enzymatic processes. For instance, L-asparaginase enzymes catalyze the hydrolysis of L-asparagine. nih.govnih.gov It is conceivable that a tripeptide containing asparagine could interact with such enzymes, but whether this would be at an allosteric site is purely speculative. Similarly, L-valine is involved in the biosynthesis of proteins and its metabolism is tightly regulated by specific enzymes. wikipedia.org
Kinetic Analysis of Enzyme Activation or Inhibition Mechanisms
A kinetic analysis would be necessary to determine if L-Valine, L-asparaginyl-L-seryl- acts as an enzyme activator or inhibitor. nih.govresearchgate.net Such an analysis would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the tripeptide and the enzyme's substrate. nih.gov This would allow for the determination of kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), and how they are affected by the tripeptide. Without experimental data, it is impossible to predict the kinetic mechanism.
Ligand-Receptor Binding Affinities and Specificity of L-Valine, L-asparaginyl-L-seryl-
The interaction of a ligand, such as a tripeptide, with a receptor is characterized by its binding affinity and specificity. High affinity indicates a strong binding, while high specificity means the ligand binds to a particular type of receptor with minimal cross-reactivity.
Characterization of Receptor-Tripeptide Interactions using Biophysical Methods
Various biophysical techniques are employed to study ligand-receptor interactions. Methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the structural changes upon binding. researchgate.netresearchgate.net Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can directly measure the binding affinity and kinetics. No such studies have been published for L-Valine, L-asparaginyl-L-seryl-.
Investigation of Downstream Signaling Events Triggered by Receptor Binding
Upon binding to a receptor, a ligand can trigger a cascade of intracellular signaling events. For example, the binding of a ligand to a G protein-coupled receptor (GPCR) can lead to the activation of second messengers and downstream signaling pathways. nih.govresearchgate.net Research on L-valine has shown it can stimulate the secretion of glucagon-like peptide-1 (GLP-1) through mechanisms involving membrane depolarization and calcium channels. nih.govresearchgate.netresearchgate.net Whether a tripeptide containing L-valine would elicit similar or different signaling events is unknown.
Interactions with Cellular Transport Systems and Ion Channels
The transport of amino acids and peptides across cellular membranes is a critical process mediated by specific transport proteins and ion channels. ontosight.aiontosight.ai
L-valine is known to be transported by several systems, including the large neutral amino acid transporter (LAT1) and sodium-dependent neutral amino acid transporters. ontosight.aiontosight.ainih.gov The transport of amino acids can be an electrogenic process, influenced by membrane potential. nih.govnih.gov Furthermore, L-valine has been shown to stimulate GLP-1 secretion by affecting ATP-sensitive potassium channels and voltage-gated calcium channels. nih.govresearchgate.net
The asparagine residue in the tripeptide could potentially interact with transporters like the neuronal glutamate (B1630785) transporter, where a conserved asparagine residue plays a crucial role in substrate binding and cation selectivity. nih.gov
Modulation of Protein-Protein Interaction Networks by L-Valine, L-asparaginyl-L-seryl-
The direct impact of the tripeptide L-Valine, L-asparaginyl-L-seryl- on protein-protein interaction (PPI) networks has not been a subject of specific investigation. However, the potential for this and other small peptides to modulate such networks is an area of growing interest in chemical biology and drug discovery. The structure of this tripeptide—composed of a hydrophobic residue (Valine), a polar amide-containing residue (Asparagine), and a polar hydroxyl-containing residue (Serine)—suggests it could participate in various non-covalent interactions that are fundamental to PPIs.
Theoretically, small peptides can modulate PPIs in several ways:
Competitive Inhibition: A peptide might mimic a short linear motif (SLiM) on one protein that is recognized by another, thereby competitively binding to the partner protein and disrupting the native interaction. Given its sequence, Val-Asn-Ser could potentially mimic a binding epitope.
Allosteric Modulation: The peptide could bind to a site on a protein distant from the interaction interface, inducing a conformational change that either enhances or inhibits the protein's ability to bind to its partners.
Stabilization of Interfaces: Conversely, a peptide could act as a "molecular glue," binding to and stabilizing the interface between two interacting proteins.
The constituent amino acids of L-Valine, L-asparaginyl-L-seryl- each bring distinct properties that would be crucial to its interaction profile. Valine's bulky, hydrophobic side chain could anchor the peptide into a hydrophobic pocket on a protein surface. wikipedia.org Asparagine and Serine, with their polar side chains, are capable of forming hydrogen bonds, which are critical for the specificity and affinity of many protein-protein interactions. wikipedia.org The combination of hydrophobic and polar characteristics within a short sequence provides the potential for specific and directed binding events.
Research on larger peptides containing these residues offers some clues. For example, peptides with alternating hydrophobic and polar residues are known to be important in the formation of beta-sheets, a common structure at protein-protein interfaces. nih.gov Studies on peptide inhibitors of protein aggregation, such as in Alzheimer's disease, often involve sequences designed to interact with specific regions of target proteins, highlighting the potential for short peptides to modulate pathological PPIs. nih.gov
While these general principles are well-established, it is crucial to reiterate that they are theoretical extrapolations. Without empirical data from techniques such as co-immunoprecipitation, surface plasmon resonance, or yeast two-hybrid screening specifically for L-Valine, L-asparaginyl-L-seryl-, its role in modulating any specific PPI network remains speculative.
Data on Related Peptides and Individual Amino Acids
To provide context in the absence of direct data, the following tables summarize general information about the constituent amino acids and examples of related peptides where these amino acids are found.
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain Property | Potential Role in Interactions |
|---|---|---|---|
| L-Valine | Val, V | Hydrophobic | Van der Waals interactions, hydrophobic packing |
| L-Asparagine | Asn, N | Polar, uncharged | Hydrogen bond donor/acceptor |
Table 2: Examples of Biologically Active Peptides Containing Val, Asn, or Ser
| Peptide/Protein | Sequence Context | Biological Relevance | Reference |
|---|---|---|---|
| LL-37 (human cathelicidin) | Contains Val, Asn, Ser residues | Antimicrobial peptide involved in innate immunity; interacts with bacterial membranes. | peptidesciences.com |
| Amyloid beta (Aβ) peptide | Contains Val, Asn, Ser residues | Implicated in Alzheimer's disease; self-aggregates and interacts with various proteins. | nih.gov |
Advanced Research Applications and Methodologies Utilizing L Valine, L Asparaginyl L Seryl
Application as a Biochemical Probe for Investigating Metabolic Pathways
The tripeptide L-Valine, L-asparaginyl-L-seryl- can serve as a specialized probe to investigate the intricate networks of metabolic pathways. The constituent amino acids—L-valine, L-asparagine, and L-serine—are all deeply integrated into central metabolism. L-valine is an essential branched-chain amino acid (BCAA) with a biosynthetic pathway that begins with pyruvate. chemicalbook.com Its metabolism is crucial for energy provision, and dysregulation is linked to conditions like insulin (B600854) resistance. chemicalbook.com L-asparagine metabolism, catalyzed by asparaginase, is critical in certain cancers, such as acute lymphoblastic leukemia, which rely on external sources of this amino acid. nih.govnih.gov L-serine is a non-essential amino acid with pivotal roles in the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and vital molecules such as phospholipids (B1166683) and sphingolipids.
By introducing isotopically labeled versions of L-Valine, L-asparaginyl-L-seryl- into a biological system, researchers can trace the metabolic fate of the peptide and its constituent parts. For instance, using a 13C or 15N labeled peptide allows for tracking its uptake, breakdown by peptidases, and the subsequent incorporation of the labeled amino acids into downstream metabolic pathways through techniques like mass spectrometry and NMR spectroscopy. This approach can reveal the activity of specific peptidases, the rate of amino acid recycling, and how these processes are altered in disease states. For example, altered processing of this peptide could indicate aberrant enzyme activity in cancer cells or during metabolic stress. nih.gov
Recent advancements in molecular imaging can also be applied. A molecularly sensitised probe, created by modifying an STM tip, could potentially recognize specific amino acids within a peptide sequence like L-Valine, L-asparaginyl-L-seryl-, offering a way to study its interactions at a single-molecule level. nih.gov
Development of Peptide-Based Ligands and Inhibitors for Biological Targets
The design of peptides that can act as ligands or inhibitors for biological targets like receptors or enzymes is a cornerstone of modern pharmacology. nih.govnih.gov The tripeptide L-Valine, L-asparaginyl-L-seryl- can serve as a scaffold or a key recognition motif in the development of such molecules. The process of developing a peptide-based ligand often starts with identifying the key amino acid residues in a natural peptide that are essential for its biological activity—the pharmacophore. nih.gov
The specific sequence of Val-Asn-Ser offers a combination of a hydrophobic residue (Valine), a polar, hydrophilic residue capable of hydrogen bonding (Asparagine), and a hydroxyl-containing residue (Serine) that can be phosphorylated. This structural diversity in a short sequence can be exploited to design ligands that bind to specific pockets on a protein's surface. For example, the asparagine residue could be crucial for forming hydrogen bonds with a receptor, while the valine residue could fit into a hydrophobic pocket, increasing binding affinity.
Furthermore, this tripeptide can be a starting point for creating peptidomimetics, where the peptide structure is modified to improve stability, bioavailability, and efficacy. Alanine scanning, a technique where individual amino acids are replaced with alanine, could be used on a larger peptide containing the Val-Asn-Ser motif to determine the importance of each residue for its function. nih.gov This information is critical for designing more potent and specific inhibitors, for instance, against enzymes like asparaginyl ligases or synthetases, which are important in various diseases. nih.govnih.govnih.gov
Table 1: Potential Interaction Contributions of Residues in L-Valine, L-asparaginyl-L-seryl-
| Amino Acid | Side Chain Property | Potential Biological Interaction |
| L-Valine | Hydrophobic, Branched | van der Waals forces, Hydrophobic interactions |
| L-Asparagine | Polar, Amide group | Hydrogen bond donor/acceptor |
| L-Serine | Polar, Hydroxyl group | Hydrogen bonding, Site for phosphorylation |
Integration into Proteomics and Peptidomics Research for Biomarker Discovery
Proteomics and peptidomics involve the large-scale study of proteins and peptides, respectively, in a biological sample to identify biomarkers for disease diagnosis, prognosis, or therapeutic monitoring. nih.gov Endogenously produced peptides, often resulting from the breakdown of larger proteins, can have significant signaling roles or serve as indicators of pathological processes.
The tripeptide L-Valine, L-asparaginyl-L-seryl- could be identified and quantified in complex biological samples like blood plasma, cerebrospinal fluid, or tissue extracts using advanced mass spectrometry-based techniques. An elevated or decreased level of this specific peptide could be correlated with a particular disease state. For example, its presence could signal the activity of a specific protease that is upregulated in a disease, making the peptide a candidate biomarker.
Peptidomics workflows involve sophisticated sample preparation to isolate peptides, followed by liquid chromatography-mass spectrometry (LC-MS/MS) for separation, identification, and quantification. nih.gov If L-Valine, L-asparaginyl-L-seryl- is identified as a potential biomarker, targeted mass spectrometry assays can be developed for its precise and reproducible measurement across large patient cohorts to validate its clinical utility.
Rational Design and Engineering of Novel Biocatalysts Incorporating L-Valine, L-asparaginyl-L-seryl- Motifs
Rational design and directed evolution are powerful strategies for creating novel enzymes or improving the function of existing ones for industrial or therapeutic purposes. nih.govfrontiersin.org This can involve engineering the enzyme's active site or allosteric sites to alter its substrate specificity, stability, or catalytic efficiency.
The L-Valine, L-asparaginyl-L-seryl- motif could be a key part of an enzyme's active site or a substrate recognition site. For example, in engineering an asparaginyl ligase, which recognizes asparagine in a substrate, the surrounding residues (like valine and serine) play a critical role in determining the enzyme's specificity. nih.govresearchgate.net By mutating amino acids in an enzyme to create or modify a Val-Asn-Ser sequence, researchers can potentially alter its function in a predictable way. For instance, introducing this motif could change the enzyme's affinity for a particular substrate. frontiersin.org
Computational tools and sequence alignment of homologous enzymes can help predict which amino acid substitutions are most likely to result in the desired change in function. nih.govnih.gov An L-Valine, L-asparaginyl-L-seryl- motif might be identified as a conserved feature in a family of enzymes with a desired activity, guiding the engineering of other enzymes to have similar properties. This approach has been successfully used to alter the enantioselectivity and substrate scope of various biocatalysts. frontiersin.org The engineering of enzymes like L-asparaginase to improve their therapeutic properties is an active area of research where such rational design principles are applied. nih.gov
Utilization in High-Throughput Screening and Peptide Array Technologies for Drug Discovery
High-throughput screening (HTS) and peptide arrays are essential technologies in modern drug discovery, allowing for the rapid testing of thousands or even millions of compounds for biological activity. nih.govnih.gov
Peptide arrays consist of a large number of different peptides synthesized on a solid surface. nih.gov The L-Valine, L-asparaginyl-L-seryl- tripeptide could be one of thousands of peptides on such an array. These arrays can be used to screen for various interactions, such as:
Epitope Mapping: Identifying the specific peptide sequence (epitope) that an antibody binds to.
Enzyme Profiling: Determining the substrate specificity of proteases or kinases by observing which peptides on the array are cleaved or phosphorylated.
Ligand Discovery: Finding peptides that bind to a specific receptor or protein of interest.
In HTS campaigns, a library of small molecules can be screened for their ability to inhibit or enhance an interaction involving the L-Valine, L-asparaginyl-L-seryl- peptide. nih.gov For example, if this tripeptide is part of a substrate for a key enzyme in a disease pathway, an HTS assay could be developed to find small molecules that block the enzyme from recognizing or processing this peptide. This is a common strategy for identifying novel enzyme inhibitors. nih.govnih.gov
Future Directions and Emerging Research Avenues for L Valine, L Asparaginyl L Seryl
Exploration of Uncharacterized Biosynthetic and Degradation Pathways of L-Valine, L-asparaginyl-L-seryl-
The precise mechanisms by which L-Valine, L-asparaginyl-L-seryl- is synthesized and broken down in biological systems remain to be elucidated. Future research should focus on identifying the specific enzymes and metabolic routes involved.
Biosynthesis: The formation of the peptide bonds linking L-Valine, L-Asparagine, and L-Serine is likely an energy-dependent process. While the general principles of peptide synthesis are well-understood, involving ribosomal or non-ribosomal peptide synthetase (NRPS) pathways, the specific enzymes that would assemble this tripeptide are unknown. ncert.nic.in Research could investigate potential enzymatic synthesis routes, possibly involving novel ligases or proteases acting in reverse. For instance, the dipeptide seryl-histidine has been shown to catalyze the formation of peptide bonds, suggesting that simple peptides could play a role in the synthesis of larger ones. nih.gov
Degradation: The breakdown of L-Valine, L-asparaginyl-L-seryl- is expected to be carried out by proteases. wikipedia.org The susceptibility of its peptide bonds to various peptidases is a critical area of investigation. Understanding its degradation profile is essential for determining its stability and potential as a therapeutic agent. The primary mechanism for intracellular protein degradation involves the proteasomal pathway, where proteins are tagged with ubiquitin for breakdown. libretexts.org It would be crucial to determine if this tripeptide is a substrate for such degradation pathways.
Table 1: Potential Enzymes in the Metabolism of L-Valine, L-asparaginyl-L-seryl-
| Process | Enzyme Class | Potential Role | Research Focus |
| Biosynthesis | Aminoacyl-tRNA Synthetases, Ribosomes | Incorporation into larger peptides or proteins. | Investigating if this tripeptide is a product of protein degradation or has a dedicated synthesis pathway. |
| Biosynthesis | Non-Ribosomal Peptide Synthetases (NRPSs) | Template-driven synthesis independent of mRNA. | Searching for NRPS gene clusters that may produce this tripeptide. |
| Biosynthesis | Ligases | Formation of peptide bonds. | Screening for novel ligases with specificity for Val-Asn-Ser sequence. |
| Degradation | Aminopeptidases | Cleavage of the N-terminal L-Valine. | Determining the rate of cleavage by various aminopeptidases. |
| Degradation | Carboxypeptidases | Cleavage of the C-terminal L-Serine. | Assessing the stability of the C-terminus to carboxypeptidase activity. |
| Degradation | Dipeptidyl Peptidases | Cleavage of dipeptides from the N-terminus. | Investigating if this tripeptide is a substrate for enzymes like DPP-IV. bachem.com |
| Degradation | Proteasome | Ubiquitin-dependent degradation. | Determining if the tripeptide can be ubiquitinated and targeted for proteasomal degradation. libretexts.org |
Investigation of Enantiomeric Forms and Their Differential Biological Implications
Amino acids, with the exception of glycine (B1666218), exist as stereoisomers (L- and D-forms). While L-amino acids are predominant in proteins, D-amino acid-containing peptides (DAACPs) are found in nature and often exhibit unique biological activities. nih.govtandfonline.com The biological implications of the enantiomeric forms of L-Valine, L-asparaginyl-L-seryl-, such as D-Valyl-D-asparaginyl-D-seryl- or mixed L- and D-isomers, are completely unknown and represent a significant research opportunity.
Future studies should synthesize these enantiomeric and diastereomeric forms and evaluate their biological activities in comparison to the all-L-form. Key areas of investigation would include their resistance to proteolytic degradation, receptor binding affinities, and potential for altered or novel therapeutic effects. nih.govnih.gov The introduction of D-amino acids can significantly enhance the in vivo stability of peptides, a desirable property for therapeutic candidates. nih.gov
Table 2: Potential Research Areas for Enantiomers of Val-Asn-Ser
| Enantiomeric Form | Potential Property | Research Question |
| All-D form (D-Val-D-Asn-D-Ser) | Increased proteolytic stability. | How does the stability of the all-D form compare to the all-L form in biological fluids? |
| Mixed L/D forms | Altered receptor binding and signaling. | Do diastereomers of this tripeptide exhibit different or antagonistic biological activities? |
| All-D form (D-Val-D-Asn-D-Ser) | Novel therapeutic activities. | Could the D-form possess unique therapeutic properties not observed with the L-form? |
Advanced Computational Modeling for Predicting Novel L-Valine, L-asparaginyl-L-seryl- Functions and Interactions
Computational modeling offers a powerful and efficient approach to predict the structure, function, and interactions of peptides, guiding subsequent experimental validation. youtube.comnih.gov For a tripeptide with limited experimental data like L-Valine, L-asparaginyl-L-seryl-, computational methods are invaluable for generating initial hypotheses.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of the tripeptide in different environments (e.g., in water, at a membrane interface). nih.govbonvinlab.org This can provide insights into its flexibility, potential for self-assembly, and interactions with other molecules.
Protein-Peptide Docking: Docking simulations can predict the binding of L-Valine, L-asparaginyl-L-seryl- to various protein targets. nih.gov This could help identify potential receptors or enzymes that interact with the tripeptide, offering clues to its biological function. For example, computational models can predict interactions with key residues on target proteins, as seen in the study of antibody-antigen complexes. mdpi.com
Quantum Mechanical (QM) Calculations: QM methods can provide highly accurate calculations of the interaction energies between the tripeptide and its potential binding partners, helping to refine the predictions from classical MD simulations. nih.govnih.gov
Systems Biology Approaches to Understand L-Valine, L-asparaginyl-L-seryl- Integration in Complex Biological Networks
Systems biology aims to understand the complex interactions within biological systems as a whole. acs.org Determining how L-Valine, L-asparaginyl-L-seryl- is integrated into cellular networks is crucial for a comprehensive understanding of its function.
Interactome Mapping: High-throughput screening techniques, such as yeast two-hybrid or affinity purification-mass spectrometry, could be adapted to identify proteins that interact with this tripeptide. This would place the peptide within the context of the cellular protein-protein interaction network. nih.govarxiv.org
Metabolic Network Analysis: Investigating the impact of this tripeptide on cellular metabolic pathways is another important avenue. By using metabolomics approaches, researchers can determine if the presence of L-Valine, L-asparaginyl-L-seryl- alters the levels of key metabolites, suggesting a role in metabolic regulation. nih.gov
Signaling Pathway Modulation: Tripeptides can act as signaling molecules that influence cellular processes like inflammation and cell growth. numberanalytics.com Future research should explore whether L-Valine, L-asparaginyl-L-seryl- can modulate key signaling pathways, such as the MAPK or NF-κB pathways. nih.govnumberanalytics.com
Interdisciplinary Research Integrating L-Valine, L-asparaginyl-L-seryl- into Biomaterials Science
Short peptides are increasingly being used as building blocks for novel biomaterials, particularly hydrogels for applications in tissue engineering and drug delivery. nih.govnih.govnih.gov The specific sequence of L-Valine, L-asparaginyl-L-seryl-, with its combination of hydrophobic (Valine) and polar (Asparagine, Serine) residues, suggests a potential for self-assembly into ordered nanostructures.
Hydrogel Formation: Research should explore the ability of this tripeptide and its derivatives to form hydrogels under different conditions (e.g., changes in pH, temperature, or ionic strength). nih.govcornell.edu The mechanical properties and biocompatibility of these potential hydrogels would need to be thoroughly characterized.
Functionalized Biomaterials: The side chains of the amino acids in L-Valine, L-asparaginyl-L-seryl- offer opportunities for chemical modification to create functionalized biomaterials. For example, the hydroxyl group of serine could be used for conjugation to other molecules. These materials could be designed for controlled release of therapeutic agents or as scaffolds to support cell growth. rsc.org
Table 3: Properties of Constituent Amino Acids and Potential for Biomaterial Application
| Amino Acid | Property | Potential Contribution to Biomaterial |
| L-Valine | Hydrophobic | Driving force for self-assembly through hydrophobic interactions. |
| L-Asparagine | Polar, uncharged | Formation of hydrogen bonds, contributing to the stability of self-assembled structures. wikipedia.org |
| L-Serine | Polar, uncharged, contains a hydroxyl group | Hydrogen bonding and potential site for chemical modification. wikipedia.org |
Q & A
Q. How can researchers structurally characterize L-Valine-containing peptides like L-asparaginyl-L-seryl-L-Valine?
Methodological Answer:
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) to resolve stereochemistry and confirm backbone connectivity. For example, - and -NMR can identify branching patterns in L-Valine’s isopropyl group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight and validates purity. Electrospray ionization (ESI-MS) is ideal for peptide analysis due to low fragmentation .
- X-ray Crystallography : Resolve 3D conformations of crystallized peptides to analyze side-chain interactions and hydrogen-bonding networks .
Q. What experimental methods are recommended for synthesizing L-Valine, L-asparaginyl-L-seryl- peptides?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise assembly. Asparagine and serine residues require side-chain protection (e.g., Trt for Asn, t-Bu for Ser) to prevent side reactions during coupling .
- Coupling Agents : Employ HBTU/HOBt or DIC/Oxyma for efficient amide bond formation. Monitor coupling efficiency via Kaiser test or HPLC .
- Cleavage and Deprotection : Treat with TFA/water/TIS (95:2.5:2.5) to remove protecting groups while preserving acid-labile residues like asparagine .
Q. What safety and handling protocols are critical for L-Valine-containing peptides in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .
- Storage : Store lyophilized peptides at -20°C under inert gas (argon) to prevent oxidation. Reconstitute in degassed buffers (pH 6–7) to minimize hydrolysis of asparagine residues .
- Waste Disposal : Follow EPA guidelines for peptide waste. Incinerate or hydrolyze with 6M HCl at 110°C for 24 hours to degrade into non-hazardous amino acids .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the functional roles of L-Valine in peptide-protein interactions?
Methodological Answer:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities of L-Valine-containing peptides versus analogs (e.g., D-Valine substitution) .
- Mutagenesis Studies : Replace L-Valine with isoleucine in synthetic peptides to isolate its contribution to hydrophobic interactions in protein domains .
- Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict conformational stability and solvent accessibility of the isopropyl group .
Q. What strategies address stability challenges in L-asparaginyl-L-seryl-L-Valine peptides during in vitro studies?
Methodological Answer:
- Cyclic Derivative Design : Introduce lactam bridges between asparagine and serine residues to reduce hydrolysis susceptibility .
- Buffer Optimization : Use 20 mM Tris-HCl (pH 7.4) with 150 mM NaCl to mimic physiological conditions and stabilize asparagine’s amide group .
- Lyophilization Additives : Include trehalose (5% w/v) during freeze-drying to prevent peptide aggregation and maintain secondary structure .
Q. How should researchers validate conflicting reports on the metabolic roles of L-Valine in peptide-mediated signaling pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize peptides with -labeled L-Valine and track incorporation into cellular proteins via LC-MS metabolic flux analysis .
- Knockout Models : Use CRISPR-Cas9 to silence valyl-tRNA synthetase in cell lines and assess peptide uptake/function in valine-depleted environments .
- Cross-Species Comparisons : Test peptide activity in mammalian versus bacterial systems to identify conserved versus species-specific interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity of L-Valine-containing peptides across studies?
Methodological Answer:
- Batch Reprodubility Checks : Compare peptide purity (≥95% by HPLC) and endotoxin levels (LAL assay) across studies, as contaminants can skew bioactivity results .
- Dose-Response Curves : Normalize data to peptide concentration (μM) rather than mass (μg/mL) to account for molecular weight variations .
- Model System Validation : Replicate assays in primary cells versus immortalized lines to control for cell-specific uptake mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
